molecular formula C11H24Cl2N2O B1526882 1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine dihydrochloride CAS No. 1354957-61-1

1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine dihydrochloride

Cat. No.: B1526882
CAS No.: 1354957-61-1
M. Wt: 271.22 g/mol
InChI Key: OMOVFOUSHAOYQI-UHFFFAOYSA-N
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Description

1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine dihydrochloride is a versatile small molecule scaffold with a molecular weight of 271.23 g/mol. It is a derivative of morpholine, a heterocyclic amine, and is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of morpholine with cyclopentanone followed by reductive amination with ethylamine. The reaction conditions typically involve the use of reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride in an acidic medium.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include various derivatives of the compound, which can be further modified for specific applications.

Scientific Research Applications

1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine dihydrochloride is widely used in scientific research due to its structural versatility and reactivity. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds. Its applications in chemistry include the development of new catalytic systems and the study of reaction mechanisms.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets and pathways involved in various biological processes. Its mechanism of action may involve binding to specific receptors or enzymes, leading to the modulation of cellular activities.

Comparison with Similar Compounds

1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine dihydrochloride is unique in its structural features and reactivity compared to other similar compounds. Some similar compounds include:

  • 1-(4-Morpholinyl)cyclopentylamine

  • 1-(Morpholin-4-yl)cyclohexylamine

  • 1-(Morpholin-4-yl)cycloheptylamine

These compounds share the morpholine moiety but differ in their cycloalkyl groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

1-(1-morpholin-4-ylcyclopentyl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.2ClH/c1-10(12)11(4-2-3-5-11)13-6-8-14-9-7-13;;/h10H,2-9,12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOVFOUSHAOYQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCCC1)N2CCOCC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354957-61-1
Record name 1-[1-(morpholin-4-yl)cyclopentyl]ethan-1-amine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine dihydrochloride
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1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine dihydrochloride
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1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine dihydrochloride
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